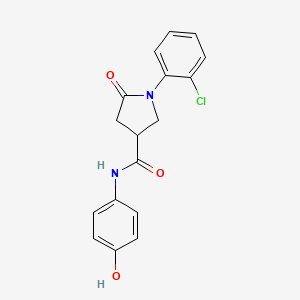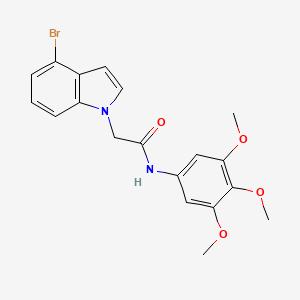
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure that includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Attachment of the Hydroxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a hydroxyphenyl boronic acid reacts with a halogenated intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps to maximize yield and purity. This might include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methoxy group instead of a hydroxy group.
1-(2-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyphenyl and a chlorophenyl group allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H15ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-3-1-2-4-15(14)20-10-11(9-16(20)22)17(23)19-12-5-7-13(21)8-6-12/h1-8,11,21H,9-10H2,(H,19,23) |
InChI Key |
CWSIOTBOECPYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycylglycine](/img/structure/B11019252.png)
![3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11019254.png)
![3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11019261.png)
![Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11019273.png)
![4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B11019274.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide](/img/structure/B11019275.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11019282.png)
![1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11019283.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11019294.png)
![4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11019310.png)
